molecular formula C9H11N5O2S B136770 S-(6-Purinyl)homocysteine CAS No. 136040-01-2

S-(6-Purinyl)homocysteine

Cat. No. B136770
M. Wt: 253.28 g/mol
InChI Key: ZIJLTJOOMWRTOD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(6-Purinyl)homocysteine (SPH) is a naturally occurring purine derivative that has garnered attention in scientific research due to its potential therapeutic applications. SPH is a modified form of homocysteine, an amino acid that is involved in various physiological processes. SPH has been found to exhibit significant biological activity, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of S-(6-Purinyl)homocysteine is not fully understood, but it is believed to be mediated through the inhibition of specific enzymes. S-(6-Purinyl)homocysteine has been found to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a role in the regulation of DNA methylation. This inhibition leads to an increase in the levels of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the activity of DNA methyltransferases. This mechanism has been implicated in the antitumor effects of S-(6-Purinyl)homocysteine.

Biochemical And Physiological Effects

S-(6-Purinyl)homocysteine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. S-(6-Purinyl)homocysteine has also been found to reduce inflammation and oxidative stress in animal models. Additionally, S-(6-Purinyl)homocysteine has been shown to have a positive effect on the immune system, increasing the production of cytokines and enhancing the activity of natural killer cells.

Advantages And Limitations For Lab Experiments

One advantage of using S-(6-Purinyl)homocysteine in lab experiments is its high purity and stability. S-(6-Purinyl)homocysteine can be synthesized in a relatively straightforward manner and can be easily purified through column chromatography. Additionally, S-(6-Purinyl)homocysteine has been shown to have low toxicity and can be used at relatively high concentrations without adverse effects. However, one limitation of using S-(6-Purinyl)homocysteine is its relatively high cost compared to other compounds. Additionally, the mechanism of action of S-(6-Purinyl)homocysteine is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on S-(6-Purinyl)homocysteine. One area of interest is the development of S-(6-Purinyl)homocysteine-based immunotherapies for cancer. S-(6-Purinyl)homocysteine has been shown to enhance the activity of natural killer cells, which play a critical role in the immune response to cancer. Additionally, S-(6-Purinyl)homocysteine has been found to inhibit the activity of enzymes that are involved in the development of cancer, making it a promising candidate for cancer therapy. Another area of interest is the elucidation of the mechanism of action of S-(6-Purinyl)homocysteine. Further research is needed to fully understand how S-(6-Purinyl)homocysteine interacts with enzymes and other molecules in the body. Finally, there is interest in the development of new synthetic methods for S-(6-Purinyl)homocysteine that are more cost-effective and scalable than current methods.

Synthesis Methods

S-(6-Purinyl)homocysteine can be synthesized through the reaction of homocysteine with 6-chloropurine ribonucleoside in the presence of a base. The resulting product is then purified through column chromatography. This method of synthesis has been used in several studies and has been found to yield high purity S-(6-Purinyl)homocysteine.

Scientific Research Applications

S-(6-Purinyl)homocysteine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. S-(6-Purinyl)homocysteine has also been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and other diseases. Additionally, S-(6-Purinyl)homocysteine has been found to have a positive effect on the immune system, making it a promising candidate for immunotherapy.

properties

CAS RN

136040-01-2

Product Name

S-(6-Purinyl)homocysteine

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

(2S)-2-amino-4-(7H-purin-6-ylsulfanyl)butanoic acid

InChI

InChI=1S/C9H11N5O2S/c10-5(9(15)16)1-2-17-8-6-7(12-3-11-6)13-4-14-8/h3-5H,1-2,10H2,(H,15,16)(H,11,12,13,14)/t5-/m0/s1

InChI Key

ZIJLTJOOMWRTOD-YFKPBYRVSA-N

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)SCC[C@@H](C(=O)O)N

SMILES

C1=NC2=C(N1)C(=NC=N2)SCCC(C(=O)O)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCCC(C(=O)O)N

synonyms

S-(6-purinyl)homocysteine

Origin of Product

United States

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